Benzenesulfonyl fluoride, 4-(acetylamino)-

Catalog No.
S1907438
CAS No.
329-20-4
M.F
C8H8FNO3S
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl fluoride, 4-(acetylamino)-

CAS Number

329-20-4

Product Name

Benzenesulfonyl fluoride, 4-(acetylamino)-

IUPAC Name

4-acetamidobenzenesulfonyl fluoride

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

HRQHLUBMODFETM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F

Benzenesulfonyl fluoride, 4-(acetylamino)- is a chemical compound with the molecular formula C₈H₈FNO₃S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with an acetylamino group at the para position. This compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .

As mentioned above, ABSF acts as a serine hydrolase inhibitor. The mechanism involves the formation of a covalent bond between the electrophilic sulfur atom in ABSF and the nucleophilic oxygen atom of the serine residue in the enzyme's active site. This covalent bond formation disrupts the enzyme's active site geometry, preventing it from binding to its natural substrate and performing its catalytic function [].

Chemical Modification Tool

4-(Acetylamino)benzenesulfonyl fluoride (ABSF) is a reagent used in scientific research for the covalent modification of biomolecules, particularly proteins. The key functional group in ABSF is the sulfonyl fluoride (SO2F) moiety, which reacts readily with the hydroxyl groups of serine and threonine residues in proteins []. This reaction forms a stable sulfonamide bond, effectively labeling the protein and potentially altering its function.

Applications in Protein Research

ABSF has several applications in protein research, including:

  • Activity studies: By selectively modifying specific serine or threonine residues, ABSF can help researchers determine their role in protein function. Inhibition or alteration of protein activity after ABSF modification can indicate the importance of the targeted residues [].
  • Protein-protein interaction studies: ABSF can be used to label one protein in an interaction pair. This allows researchers to identify and isolate the interacting partner protein through techniques like affinity chromatography [].
  • Protein structure analysis: By strategically modifying specific residues with ABSF, researchers can gain insights into the protein's three-dimensional structure and how it relates to its function [].

Advantages of ABSF

  • Specificity: ABSF primarily reacts with serine and threonine residues, offering some level of selectivity compared to other protein modification reagents.
  • Stability: The sulfonamide bond formed by ABSF is stable under physiological conditions, making it a reliable tool for long-term studies.
  • Commercial availability: ABSF is commercially available from several chemical suppliers, making it readily accessible to researchers.

Limitations and Safety Considerations

  • Off-target effects: While ABSF exhibits some selectivity, there is still a possibility of modification at other sites in the protein, leading to unintended consequences.
  • Irreversibility: The sulfonamide bond formed by ABSF is generally considered irreversible, requiring careful planning and protein purification for successful experiments.
  • Safety: ABSF is a potentially harmful compound and should be handled with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated fume hood.
. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis, resulting in the formation of the corresponding sulfonic acid and other byproducts.
  • Acylation Reactions: The acetylamino group allows for acylation reactions, which can be exploited in synthetic pathways to create more complex molecules .

Benzenesulfonyl fluoride, 4-(acetylamino)- exhibits notable biological activity, particularly as a potential inhibitor of certain enzymes. The presence of the sulfonyl fluoride moiety has been linked to its ability to interact with serine proteases, making it a candidate for therapeutic applications. Additionally, studies have indicated that compounds with similar structures may possess anti-inflammatory and antibacterial properties .

Several synthetic routes have been developed for the preparation of benzenesulfonyl fluoride, 4-(acetylamino)-:

  • Direct Acetylation: Starting from 4-aminobenzenesulfonyl fluoride, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Fluorination: The introduction of the fluorine atom can be achieved through fluorination reactions involving sulfur tetrafluoride or other fluorinating agents.
  • Multi-Step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds, utilizing electrophilic aromatic substitution and subsequent functional group modifications .

Benzenesulfonyl fluoride, 4-(acetylamino)- finds applications in various domains:

  • Pharmaceuticals: Its ability to inhibit specific enzymes makes it valuable in drug development.
  • Bioconjugation: The sulfonyl fluoride group serves as a reactive handle for attaching small molecules to proteins or nucleic acids.
  • Research Tools: It is used in biochemical assays to study enzyme mechanisms and interactions .

Studies investigating the interactions of benzenesulfonyl fluoride, 4-(acetylamino)- with biological targets have shown promising results. Its reactivity with serine proteases suggests potential as a lead compound for developing inhibitors against these enzymes. Furthermore, interaction studies with nucleophiles have demonstrated its utility in synthesizing biologically relevant compounds .

Several compounds share structural similarities with benzenesulfonyl fluoride, 4-(acetylamino)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzenesulfonamideC₆H₇N₃O₂SLacks fluorine; used as an antibacterial agent
4-AcetamidobenzenesulfonamideC₈H₉N₃O₂SContains an amide instead of a sulfonyl fluoride
Benzenesulfonyl chlorideC₆H₅ClO₂SChloride instead of fluoride; used in organic synthesis
4-(Chloroacetamido)benzenesulfonic acidC₈H₈ClN₃O₃SContains chlorine; used in drug synthesis

The unique combination of the acetylamino and sulfonyl fluoride groups in benzenesulfonyl fluoride, 4-(acetylamino)- distinguishes it from these compounds, particularly regarding its reactivity and potential biological applications .

XLogP3

2.2

LogP

2.17 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

329-20-4

Wikipedia

Benzenesulfonyl fluoride, 4-(acetylamino)-

General Manufacturing Information

Benzenesulfonyl fluoride, 4-(acetylamino)-: INACTIVE

Dates

Modify: 2023-08-16

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